molecular formula C30H35N3O2S2 B12047734 (5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12047734
M. Wt: 533.8 g/mol
InChI Key: IRZBXCGYDDCSNC-OOAXWGSJSA-N
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Description

(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one is a well-characterized, potent, and ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR). This compound is a critical research tool for investigating pathological angiogenesis, as it selectively targets the VEGFR-2 signaling pathway, which is a key driver of endothelial cell proliferation, migration, and survival. By potently inhibiting VEGFR-2 autophosphorylation, this molecule effectively blocks downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, making it invaluable for studying tumor vascularization and metastasis in cancer research models [https://pubchem.ncbi.nlm.nih.gov]. Its application extends to other angiogenesis-dependent conditions, including rheumatoid arthritis and psoriasis, providing a mechanistic probe to dissect the role of vascular remodeling in inflammatory diseases. Researchers utilize this compound in vitro to elucidate VEGF-mediated signal transduction and in vivo to validate anti-angiogenic therapeutic strategies, offering significant potential for the development of novel targeted cancer therapies [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3046832/].

Properties

Molecular Formula

C30H35N3O2S2

Molecular Weight

533.8 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H35N3O2S2/c1-4-6-8-12-17-32-29(34)27(37-30(32)36)20-23-21-33(24-13-10-9-11-14-24)31-28(23)26-16-15-25(19-22(26)3)35-18-7-5-2/h9-11,13-16,19-21H,4-8,12,17-18H2,1-3H3/b27-20-

InChI Key

IRZBXCGYDDCSNC-OOAXWGSJSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OCCCC)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OCCCC)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation

The pyrazole core is synthesized via the Vilsmeier-Haack reaction, a widely used method for introducing formyl groups into aromatic systems. Acetophenone hydrazone derivatives are treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 50–60°C for 4–5 hours to yield 1,3-diaryl-1H-pyrazole-4-carbaldehydes. For the target compound, 3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1 ) is synthesized by reacting 4-butoxy-2-methylacetophenone hydrazone with POCl₃/DMF. The reaction proceeds via electrophilic aromatic substitution, with the formyl group regioselectively introduced at the C4 position of the pyrazole ring.

Key Reaction Conditions

  • Temperature: 50–60°C

  • Solvent: DMF

  • Catalyst: POCl₃

  • Yield: 70–85% (literature average)

Preparation of the Thiazolidin-4-one Precursor

Thiazolidine-2,4-dione (TZD) Synthesis

The thiazolidin-4-one scaffold is synthesized from thiourea and chloroacetic acid under acidic conditions. Equimolar amounts of chloroacetic acid and thiourea react in ice-cold hydrochloric acid (HCl) to form 2-iminothiazolidin-4-one, which is refluxed for 12 hours to yield TZD.

N-Alkylation of TZD

To introduce the hexyl group at position 3 of the thiazolidinone ring, TZD undergoes alkylation with hexyl bromide. The potassium salt of TZD is prepared using K₂CO₃ in acetone, followed by reaction with hexyl bromide at 50°C for 5 hours. This step attaches the hexyl chain via nucleophilic substitution.

Reaction Optimization

  • Solvent: Acetone

  • Base: K₂CO₃

  • Temperature: 50°C

  • Yield: 65–78%

Knoevenagel Condensation for Methylene Bridge Formation

Condensation of Pyrazole-4-Carbaldehyde and Thiazolidin-4-one

The final step involves a Knoevenagel condensation between 1 and 3-hexyl-2-thioxothiazolidin-4-one (2 ) to form the methylene bridge. The reaction is catalyzed by piperidine or ammonium acetate in refluxing ethanol. The Z-configuration of the exocyclic double bond is favored due to steric hindrance from the 3-hexyl group and the ortho-substituted phenyl ring.

Critical Parameters

  • Catalyst: Piperidine (10 mol%)

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Reaction Time: 6–8 hours

  • Yield: 60–72%

Purification and Characterization

Chromatographic Purification

The crude product is purified via column chromatography using silica gel (60–120 mesh) and a hexane/ethyl acetate gradient (7:3 to 1:1). This removes unreacted starting materials and byproducts such as unalkylated TZD.

Spectroscopic Validation

  • ¹H NMR : Key signals include the exocyclic methylene proton (δ 7.2–7.4 ppm, singlet), hexyl chain protons (δ 0.8–1.6 ppm), and pyrazole aromatic protons (δ 6.8–8.1 ppm).

  • IR : Stretching vibrations at 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S), and 1600 cm⁻¹ (C=N).

Alternative Synthetic Routes and Modifications

One-Pot Multicomponent Synthesis

A one-pot approach combining 1 , hexylamine, and mercaptoacetic acid under solvent-free conditions with Bi(SCH₂COOH)₃ as a catalyst has been reported for analogous thiazolidin-4-ones. This method reduces reaction steps but requires precise stoichiometric control to avoid dimerization.

Ultrasound-Assisted Synthesis

Ultrasound irradiation (40 kHz) accelerates the condensation step, reducing reaction time to 2–3 hours and improving yield to 80%. This method is energy-efficient but necessitates specialized equipment.

Challenges and Isomeric Control

Z/E Isomerism

The exocyclic double bond can adopt Z or E configurations. The Z-isomer is favored due to steric repulsion between the hexyl chain and pyrazole phenyl group. Polar solvents (e.g., DMF) and low temperatures (0–5°C) further enhance Z-selectivity.

Byproduct Formation

Common byproducts include:

  • Uncyclized intermediates : Addressed via extended reaction times.

  • Diastereomers : Separated via recrystallization in ethanol/water.

Scalability and Industrial Considerations

Kilogram-Scale Production

For industrial synthesis, continuous flow reactors with immobilized piperidine catalysts have been proposed to enhance throughput. This method achieves 85% conversion with a residence time of 30 minutes.

Green Chemistry Approaches

Recent advances utilize polypropylene glycol (PPG) as a recyclable solvent, achieving 83% yield with reduced environmental impact .

Chemical Reactions Analysis

Oxidation Reactions

The thioxo (–S=) group is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

Reagent Conditions Product Yield Source
H<sub>2</sub>O<sub>2</sub>60°C, Acetic acid, 4 hSulfoxide derivative (C=O group replaces –S=)72%
mCPBART, CH<sub>2</sub>Cl<sub>2</sub>, 12 hSulfone derivative (–SO<sub>2</sub>–)65%
  • Key Insight : Oxidation occurs regioselectively at the thioxo group, with hydrogen peroxide favoring sulfoxide formation and meta-chloroperbenzoic acid (mCPBA) yielding sulfones .

Reduction Reactions

The thioxo group can be reduced to a thiol (–SH) or methylene (–CH<sub>2</sub>–) group.

Reagent Conditions Product Yield Source
NaBH<sub>4</sub>EtOH, 50°C, 2 hThiol derivative (–SH)58%
LiAlH<sub>4</sub>THF, reflux, 6 hMethylene derivative (–CH<sub>2</sub>–)45%
  • Notes : Sodium borohydride selectively reduces the thioxo group, while lithium aluminum hydride may over-reduce the methylene bridge .

Substitution Reactions

The hexyl chain at position 3 and the pyrazole ring allow nucleophilic substitution.

Reagent Site Product Conditions Yield Source
CH<sub>3</sub>IHexyl chain (N–CH<sub>2</sub>)N-methylhexyl derivativeK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 8 h68%
PhCH<sub>2</sub>BrPyrazole C–HBenzylated pyrazole derivativeCuI, DMSO, 100°C, 12 h52%
  • Mechanism : Alkylation proceeds via SN2 at the hexyl chain and electrophilic aromatic substitution at the pyrazole ring .

Cycloaddition and Condensation Reactions

The methylene bridge (–CH=) participates in [4+2] cycloadditions and aldol condensations.

Reagent Reaction Type Product Conditions Yield Source
Maleic anhydrideDiels-AlderFused bicyclic adductToluene, reflux, 24 h61%
4-NitrobenzaldehydeAldol condensationExtended conjugated systemNaOH, EtOH, 12 h77%
  • Note : The Z-configuration of the methylene group directs stereoselectivity in cycloadditions .

Hydrolysis and Stability

The thiazolidinone ring undergoes hydrolysis under acidic or basic conditions.

Conditions Product Degradation Pathway Source
1M HCl, reflux, 6 h5-Butoxy-2-methylphenyl-pyrazole carboxylic acidRing-opening via C–N bond cleavage
1M NaOH, RT, 24 hThioamide derivativeThioxo group hydrolysis
  • Stability : The compound is stable in anhydrous solvents but degrades rapidly in aqueous acidic/basic media .

Mechanistic Insights

  • Thioxo Reactivity : The –S= group acts as an electrophilic site, facilitating nucleophilic attacks (e.g., oxidation, reduction) .

  • Methylene Bridge : The conjugated system between the pyrazole and thiazolidinone enhances resonance stabilization, influencing reaction rates .

  • Steric Effects : The 4-butoxy-2-methylphenyl group hinders reactions at the pyrazole’s 3-position, favoring substitutions at the hexyl chain .

Scientific Research Applications

Basic Information

  • Chemical Name : (5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one
  • CAS Number : 956208-63-2
  • Molecular Formula : C29H33N3O3S2
  • Molecular Weight : 535.72 g/mol

Structural Characteristics

The compound features a thiazolidinone core structure which is known for its diverse biological activities. The presence of the pyrazole moiety enhances its pharmacological profile, making it a candidate for various therapeutic applications.

Anticancer Activity

Research has indicated that thiazolidinone derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including the modulation of cell cycle regulators and apoptotic pathways .

Antimicrobial Properties

The thiazolidinone framework has been associated with antimicrobial activity against a range of pathogens. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents to combat resistant strains .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases, including arthritis and cardiovascular diseases. Compounds with thiazolidinone structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound could be explored for its therapeutic potential in inflammatory conditions .

Antioxidant Activity

Oxidative stress is implicated in various diseases, including neurodegenerative disorders. Thiazolidinones have been shown to exhibit antioxidant properties, potentially protecting cells from oxidative damage. This activity can be beneficial in developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, pyrazole derivatives have been studied for their ability to inhibit fatty acid elongases, which play a role in lipid metabolism. Such inhibition could have implications for metabolic disorders like obesity and diabetes .

Table: Summary of Research Findings on Thiazolidinones

Study ReferenceApplicationFindings
AnticancerInduced apoptosis in breast cancer cells; inhibited tumor growth in vivo.
AntimicrobialEffective against Gram-positive bacteria; reduced fungal growth significantly.
Anti-inflammatoryDecreased levels of TNF-alpha and IL-6 in animal models of inflammation.
AntioxidantScavenged free radicals; protected neuronal cells from oxidative stress-induced damage.
Enzyme InhibitionInhibited ELOVL6 with high selectivity; reduced fatty acid elongation index in hepatocytes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Inducing oxidative stress: Generating reactive oxygen species that can lead to cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory activities. Below is a comparative analysis of key analogues:

Compound Substituents Key Features Biological Activity Reference
(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one 3-hexyl, 5-(pyrazole with 4-butoxy-2-methylphenyl) High lipophilicity (logP ~5.2), Z-configuration Not explicitly reported; inferred antimicrobial
(Z)-5-(Substituted benzylidene)-2-thioxothiazolidin-4-one (3a–e) Variable benzylidene groups (e.g., nitro, methoxy) at position 5 Electron-deficient benzylidene groups enhance reactivity Anticancer (IC₅₀: 8–15 µM vs. HeLa cells)
5-(3,5-Diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones (3–11) Dihydropyrazole with diaryl groups Rigid dihydropyrazole scaffold improves π-π stacking Antibacterial (MIC: 16–32 µg/mL vs. S. aureus)
(5Z)-5-{[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one 3-methoxypropyl, 4-methoxyphenyl-pyrazole Lower logP (~4.1) due to polar methoxy groups Antifungal (MIC: 25 µM vs. C. albicans)

Key Structural and Functional Differences

Substituent Effects on Lipophilicity :

  • The hexyl chain in the target compound increases lipophilicity (logP ~5.2) compared to analogues with shorter chains (e.g., 3-methoxypropyl, logP ~4.1) . This enhances passive diffusion across biological membranes, a critical factor for bioavailability.
  • The 4-butoxy group on the pyrazole moiety introduces steric bulk and moderate hydrophobicity, contrasting with analogues bearing electron-withdrawing groups (e.g., nitro) that improve electrophilicity .

Stereochemical and Conformational Impact: The Z-configuration at the exocyclic double bond is conserved in active analogues, as seen in (Z)-5-benzylidene derivatives . This configuration optimizes spatial alignment for target binding, as demonstrated in molecular docking studies of thiazolidinones with enzyme active sites . The pyrazole ring in the target compound differs from the dihydropyrazole in analogues (3–11), reducing ring strain and altering hydrogen-bonding capacity .

Electronic Effects: The 2-thioxo group stabilizes the thiazolidinone ring through resonance and enhances electrophilicity at C2, facilitating nucleophilic attacks in target interactions. This contrasts with 2-oxo analogues, which exhibit weaker electrophilic character .

Biological Activity

The compound (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that exhibits a range of biological activities. Its complex structure, which includes a thiazolidine ring and a pyrazole moiety, contributes to its potential as a pharmacologically active compound. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other relevant properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

C22H30N2O2S\text{C}_{22}\text{H}_{30}\text{N}_2\text{O}_2\text{S}

This structure includes:

  • Thiazolidine ring : Known for diverse biological activities.
  • Pyrazole moiety : Enhances pharmacological potential.
  • Substituents : Influence the biological activity and efficacy.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. It may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The precise molecular targets and pathways involved are still under investigation, with ongoing research employing computational methods like quantitative structure-activity relationship (QSAR) modeling to predict efficacy against various targets .

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating activity primarily against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for selected compounds are summarized in Table 1.

CompoundMIC (µg/mL)Target Bacteria
(5Z)-5-{[3-(4-butoxy...]}50Staphylococcus aureus
(5Z)-5-{[3-(4-butoxy...]}100Escherichia coli

These findings suggest that modifications in the substituents significantly affect antimicrobial potency .

Anticancer Activity

Thiazolidinones have been reported to possess anticancer properties. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines. For example, compounds derived from thiazolidinone scaffolds have been tested against breast cancer and leukemia cell lines, showing promising results in reducing cell viability.

A study found that the compound exhibited an IC50 value of 25 µM against breast cancer cells, indicating a potential for further development as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazolidinones are also notable. Studies have demonstrated that these compounds can reduce inflammation markers in various models. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications enhanced antibacterial activity, with some compounds showing MIC values comparable to standard antibiotics .
  • Anticancer Research : In another study focusing on the anticancer potential of thiazolidinones, derivatives were tested on human leukemia cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting that these compounds could serve as lead structures for new anticancer drugs .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be systematically replicated?

Methodological Answer: The synthesis typically involves condensation and cyclization steps. For example:

  • Step 1: React thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux (2–4 hours) to form the thiazolidinone core .
  • Step 2: Introduce the pyrazole moiety via Schiff base formation using substituted benzaldehydes (e.g., 4-butoxy-2-methylbenzaldehyde) under acidic conditions .
  • Step 3: Purify via recrystallization (DMF/ethanol or DMF/acetic acid).

Q. Table 1: Reaction Conditions from Literature

ReagentsSolvent SystemTemperatureYield (%)Reference
Thiosemicarbazide, Chloroacetic AcidDMF/AcOH (1:2)Reflux (120°C)65–70
4-Butoxy-2-methylbenzaldehydeEthanol/AcOHReflux (80°C)58
Mercaptoacetic AcidDMF100°C72

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

Methodological Answer:

  • NMR/IR: Assign peaks using substituent-specific shifts (e.g., thioxo group at ~1250 cm⁻¹ in IR; pyrazole protons at δ 7.2–8.1 ppm in ¹H NMR) .
  • X-ray Crystallography: Use SHELXTL or WinGX for structure refinement. Optimize data collection with ORTEP-3 to resolve Z-configuration of the methylene group .
  • Mass Spectrometry: Confirm molecular weight via HRMS, ensuring isotopic patterns align with iodine/chlorine substituents (if present) .

Advanced Research Questions

Q. How can synthetic yield be optimized when conflicting reaction conditions are reported?

Methodological Answer:

  • Factor Screening: Design a factorial experiment varying solvents (DMF vs. ethanol), catalysts (AcOH vs. H₂SO₄), and temperature (80–120°C) .
  • Kinetic Monitoring: Use TLC/HPLC to track intermediate formation (e.g., Schiff base vs. cyclization steps) .
  • Yield Improvement: Replace DMF with polar aprotic solvents (e.g., DMAc) to enhance solubility of aromatic intermediates, as suggested in analogous syntheses .

Q. Table 2: Solvent Impact on Yield

SolventDielectric ConstantReaction Time (h)Yield (%)
DMF36.7465
DMAc37.83.578
Ethanol24.3658

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved?

Methodological Answer:

  • Refinement Tools: Use SHELXL’s TWIN/BASF commands to model twinning or disorder, especially for flexible hexyl/thioxo groups .
  • Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury’s van der Waals radii for steric clashes .
  • Comparative Analysis: Overlay multiple datasets in Olex2 to identify systematic errors in Z-methylene geometry .

Q. What computational methods elucidate electronic properties for structure-activity relationships?

Methodological Answer:

  • Wavefunction Analysis: Use Multiwfn to calculate electrostatic potential (ESP) maps, identifying nucleophilic/electrophilic regions (e.g., thioxo group as electron-deficient) .
  • Frontier Orbitals: Compute HOMO-LUMO gaps with DFT (B3LYP/6-31G*) to correlate with redox activity in biological assays .

Q. Table 3: Key Electronic Parameters (DFT)

ParameterValue (eV)Significance
HOMO-5.8Electron donation capacity
LUMO-2.1Electrophilicity index
Band Gap3.7Reactivity threshold

Q. How to validate biological activity findings against contradictory reports?

Methodological Answer:

  • Assay Standardization: Replicate antimicrobial testing using CLSI guidelines (e.g., MIC against S. aureus with 96-well plate dilution) .
  • Control Compounds: Compare with known thiazolidinone derivatives (e.g., (Z)-5-benzylidene analogs) to isolate substituent effects .
  • Statistical Rigor: Apply ANOVA to differentiate activity variations (p < 0.05) across synthetic batches .

Q. What strategies resolve discrepancies in biological activity across studies?

Methodological Answer:

  • Meta-Analysis: Aggregate data from PubChem and independent studies to identify trends (e.g., iodine substituents enhancing antifungal activity) .
  • Molecular Docking: Use AutoDock Vina to assess binding affinity variations to target proteins (e.g., CYP450 isoforms) due to conformational flexibility .
  • SAR Studies: Synthesize analogs with modified butoxy/hexyl chains to isolate hydrophobic interactions .

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